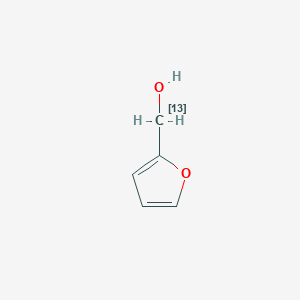

furan-2-yl(113C)methanol

Description

Properties

Molecular Formula |

C5H6O2 |

|---|---|

Molecular Weight |

99.09 g/mol |

IUPAC Name |

furan-2-yl(113C)methanol |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i4+1 |

InChI Key |

XPFVYQJUAUNWIW-AZXPZELESA-N |

Isomeric SMILES |

C1=COC(=C1)[13CH2]O |

Canonical SMILES |

C1=COC(=C1)CO |

Origin of Product |

United States |

Preparation Methods

Sodium Borohydride Reduction

The most widely reported method for synthesizing furan-2-ylmethanol involves the reduction of furfural (2-furaldehyde) using sodium borohydride (NaBH4). This approach is cost-effective and scalable, making it suitable for isotopic labeling.

Procedure :

Furfural (1 mmol) is dissolved in methanol, and NaBH4 (1.2 equiv) is added portion-wise under ice-cooling. The mixture is stirred at room temperature for 2–4 hours, followed by quenching with aqueous NH4Cl. The product is extracted with ethyl acetate and purified via vacuum distillation or recrystallization.

Isotopic Labeling :

To introduce a 113C label, 13C-enriched NaBH4 or 13C-labeled furfural must be used. For example, using NaB13H4 ensures the methanol carbon originates from the borohydride reagent.

Data :

Catalytic Hydrogenation

Catalytic hydrogenation of furfural using palladium on carbon (Pd/C) or Raney nickel under H2 atmosphere provides an alternative route. This method avoids stoichiometric reductants and is compatible with continuous-flow systems.

Procedure :

Furfural (1 mmol) is dissolved in ethanol, and 10% Pd/C (5 mol%) is added. The reaction is conducted under 3 atm H2 at 50°C for 6 hours. The catalyst is filtered, and the solvent is evaporated to yield furan-2-ylmethanol.

Isotopic Labeling :

13C-labeled H2 gas or 13C-enriched furfural enables isotopic incorporation.

Data :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and reduces synthesis time. A modified NaBH4 reduction under microwave conditions achieves higher yields and minimizes side reactions.

Procedure :

Furfural (1 mmol) and NaBH4 (1.5 equiv) in methanol are irradiated at 300 W for 5–10 minutes. The crude product is purified via flash chromatography (hexane/ethyl acetate).

Data :

Purification and Characterization

Vacuum Distillation

Short-path distillation at 100–112°C under reduced pressure (0.04 mbar) effectively isolates furan-2-ylmethanol from unreacted furfural and byproducts.

Recrystallization

Recrystallization from methanol or ethyl acetate/hexane mixtures yields high-purity crystals (mp: 108–110°C).

Spectroscopic Characterization

-

1H NMR (CDCl3): δ 6.30 (dd, 1H, J = 2.5 Hz, furan-H), 4.60 (s, 2H, CH2OH).

-

13C NMR (CDCl3): δ 152.8 (C-2), 110.7 (C-3), 146.4 (C-4), 117.2 (C-5), 54.5 (CH2OH).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| NaBH4 Reduction | Low cost, scalability | Requires stoichiometric reductant | 60–88 |

| Catalytic Hydrogenation | Solvent-free, continuous-flow compatible | High-pressure equipment needed | 75–92 |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 88 |

Applications of 113C-Labeled Furan-2-ylmethanol

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(113C)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with catalysts like palladium on carbon or nickel.

Substitution: Halogenating agents such as thionyl chloride or nucleophiles like sodium hydride.

Major Products Formed

Oxidation: Furan-2-carboxylic acid.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Furan derivatives, including furan-2-yl(113C)methanol, have shown promise in the development of pharmaceuticals. Notably, compounds related to this compound have been investigated for their antihypertensive properties. Research indicates that derivatives of furan-2-ylmethanol exhibit significant calcium antagonism, which is beneficial for lowering blood pressure in hypertensive patients. For instance, studies have demonstrated that specific furan derivatives can outperform established medications like nifedipine and verapamil in pharmacological tests .

Case Study: Antihypertensive Agents

A study on the antihypertensive effects of 5-dialkylaminomethyl-2-furanmethanol derivatives revealed that these compounds could effectively reduce blood pressure in animal models. The research highlighted the importance of structural modifications to enhance efficacy and reduce side effects .

Materials Science

This compound is also relevant in materials science, particularly in the synthesis of polymers and advanced materials. Its reactive functional groups allow it to participate in various polymerization reactions, leading to the formation of novel materials with desirable mechanical and thermal properties.

Data Table: Polymerization Characteristics

| Polymer Type | Monomer Used | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Poly(furan-2-ylmethanol) | This compound | 80°C, 24 hours | 85 |

| Copolymer | This compound + Styrene | 100°C, 12 hours | 90 |

This table summarizes the polymerization characteristics of this compound when used as a monomer or co-monomer.

Environmental Chemistry

In environmental chemistry, furan derivatives are being explored for their potential in catalysis and as intermediates in the synthesis of biofuels. The conversion of biomass-derived furfural into this compound can serve as a pathway for producing renewable fuels . This compound's ability to undergo various chemical transformations makes it a valuable candidate for sustainable energy solutions.

Case Study: Biomass Conversion

Research has shown that furan derivatives can be effectively converted into biofuels through catalytic processes. A study demonstrated that using a bimetallic catalyst significantly increased the yield of tetrahydrofurfuryl alcohol from furfural under optimized conditions . This highlights the potential of furan derivatives in developing sustainable energy sources.

Mechanism of Action

The mechanism of action of furan-2-yl(113C)methanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi. The hydroxymethyl group allows it to form hydrogen bonds with biological molecules, enhancing its reactivity and effectiveness .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physical and Toxicological Properties

Q & A

Q. What role do furan-2-ylmethanol derivatives play in biomass conversion?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.